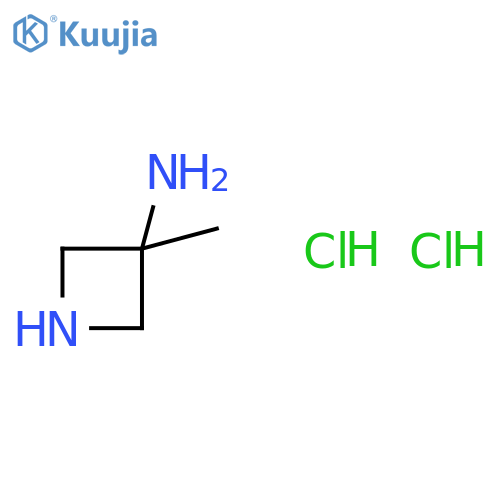Cas no 124668-47-9 (3-methylazetidin-3-amine dihydrochloride)

124668-47-9 structure
商品名:3-methylazetidin-3-amine dihydrochloride
CAS番号:124668-47-9
MF:C4H12Cl2N2
メガワット:159.057478904724
MDL:MFCD09264377
CID:858540
PubChem ID:14852453
3-methylazetidin-3-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Amino-3-methylazetidine 2HCl
- 3-Amino-3-methylazetidine dihydrochloride
- 3-methylazetidin-3-amine,dihydrochloride
- 3-methylazetidin-3-amine dihydrochloride
- SY042382
- DTXSID00564718
- 3-Azetidinamine, 3-methyl-, hydrochloride (1:2)
- 3-Amino-3-methylazetidine diHCl
- 3-Azetidinamine, 3-methyl-, dihydrochloride
- 3-methyl-3-aminoazetidine dihydrochloride
- AS-33619
- 124668-47-9
- 3-methylazetidin-3-amine;dihydrochloride
- MFCD09264377
- 3-methylazetidin-3-aminedihydrochloride
- SCHEMBL6578439
- DB-240844
- CS-0051248
- AKOS025146572
- ZEA66847
- PB18986
- 3-Methylazetidin-3-amine--hydrogen chloride (1/2)
- XEUIUSSYDUIFRI-UHFFFAOYSA-N
- EN300-213805
-
- MDL: MFCD09264377
- インチ: InChI=1S/C4H10N2.2ClH/c1-4(5)2-6-3-4;;/h6H,2-3,5H2,1H3;2*1H
- InChIKey: XEUIUSSYDUIFRI-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.CC1(N)CNC1
計算された属性
- せいみつぶんしりょう: 158.0377538g/mol
- どういたいしつりょう: 158.0377538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 56.6
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
3-methylazetidin-3-amine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D648669-10g |
3-methylazetidin-3-amine dihydrochloride |
124668-47-9 | 97% | 10g |
$1150 | 2024-05-24 | |
| TRC | M286818-100mg |
3-Methylazetidin-3-amine Dihydrochloride |
124668-47-9 | 100mg |
$ 185.00 | 2022-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02650-5G |
3-methylazetidin-3-amine dihydrochloride |
124668-47-9 | 97% | 5g |
¥ 4,481.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02650-25G |
3-methylazetidin-3-amine dihydrochloride |
124668-47-9 | 97% | 25g |
¥ 14,724.00 | 2023-03-31 | |
| TRC | M286818-10mg |
3-Methylazetidin-3-amine Dihydrochloride |
124668-47-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| abcr | AB453428-1 g |
3-Amino-3-methylazetidine 2HCl; . |
124668-47-9 | 1g |
€422.10 | 2023-07-18 | ||
| Chemenu | CM106211-1g |
3-methylazetidin-3-amine dihydrochloride |
124668-47-9 | 95+% | 1g |
$253 | 2021-06-10 | |
| Chemenu | CM106211-10g |
3-methylazetidin-3-amine dihydrochloride |
124668-47-9 | 95+% | 10g |
$1375 | 2021-06-10 | |
| Alichem | A449040907-1g |
3-Methylazetidin-3-amine dihydrochloride |
124668-47-9 | 95% | 1g |
$577.50 | 2023-09-03 | |
| eNovation Chemicals LLC | D495154-1G |
3-methylazetidin-3-amine dihydrochloride |
124668-47-9 | 97% | 1g |
$230 | 2024-05-23 |
3-methylazetidin-3-amine dihydrochloride 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
124668-47-9 (3-methylazetidin-3-amine dihydrochloride) 関連製品
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:124668-47-9)3-methylazetidin-3-amine dihydrochloride

清らかである:99%
はかる:25g
価格 ($):1512.0